molecular formula C22H18N2O7 B12371200 7-Hydroxymethyl-10,11-MDCPT-d5

7-Hydroxymethyl-10,11-MDCPT-d5

Cat. No.: B12371200
M. Wt: 427.4 g/mol
InChI Key: UYOXKDDEJDVQSN-VBGSLEDMSA-N
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Description

7-Hydroxymethyl-10,11-MDCPT-d5 is a deuterium-labeled derivative of 7-Hydroxymethyl-10,11-MDCPT. This compound is primarily used as a payload in the synthesis of antibody-drug conjugates (ADCs). The deuterium labeling enhances the stability and metabolic profile of the compound, making it a valuable tool in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxymethyl-10,11-MDCPT-d5 involves the incorporation of deuterium atoms into the parent compound, 7-Hydroxymethyl-10,11-MDCPT. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

7-Hydroxymethyl-10,11-MDCPT-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

7-Hydroxymethyl-10,11-MDCPT-d5 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Hydroxymethyl-10,11-MDCPT-d5 involves its role as a cytotoxic agent in ADCs. The compound exerts its effects by:

Comparison with Similar Compounds

7-Hydroxymethyl-10,11-MDCPT-d5 is unique due to its deuterium labeling, which enhances its stability and metabolic profile. Similar compounds include:

Properties

Molecular Formula

C22H18N2O7

Molecular Weight

427.4 g/mol

IUPAC Name

(5S)-5-hydroxy-14-(hydroxymethyl)-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione

InChI

InChI=1S/C22H18N2O7/c1-2-22(28)14-4-16-19-11(6-24(16)20(26)13(14)8-29-21(22)27)12(7-25)10-3-17-18(31-9-30-17)5-15(10)23-19/h3-5,25,28H,2,6-9H2,1H3/t22-/m0/s1/i1D3,2D2

InChI Key

UYOXKDDEJDVQSN-VBGSLEDMSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CO)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CO)O

Origin of Product

United States

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